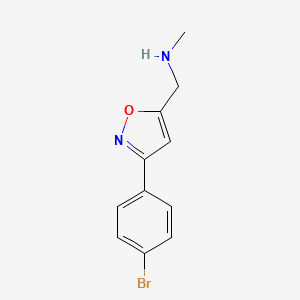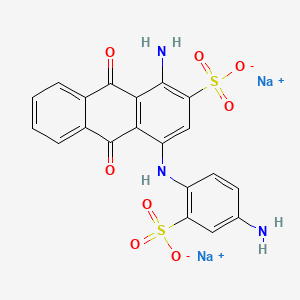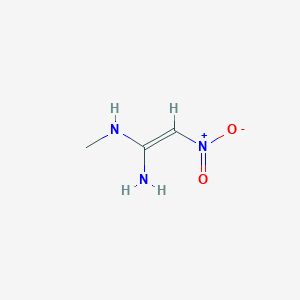![molecular formula C13H6F3NS B13141122 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with three fluorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminothiophenol with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired benzothiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the trifluoromethyl and phenyl substitutions.
2-Phenylbenzothiazole: Similar to 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole but without the trifluoromethyl groups.
4,5-Difluoro-2-phenylbenzo[d]thiazole: A closely related compound with two fluorine atoms instead of three.
Uniqueness: this compound stands out due to the presence of three fluorine atoms, which significantly influence its electronic properties and reactivity. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .
Properties
Molecular Formula |
C13H6F3NS |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4,5,7-trifluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6F3NS/c14-8-6-9(15)12-11(10(8)16)17-13(18-12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
VMEQQBSDSVZCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3S2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)



![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)

